L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) Methiin is an alpha-amino acid.
S-Methylcysteine sulfoxide is a natural product found in Allium sativum with data available.
Brand Name: Vulcanchem
CAS No.: 32726-14-0
VCID: VC1845716
InChI: InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
SMILES: CS(=O)CC(C(=O)O)N
Molecular Formula: C4H9NO3S
Molecular Weight: 151.19 g/mol

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

CAS No.: 32726-14-0

Cat. No.: VC1845716

Molecular Formula: C4H9NO3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) - 32726-14-0

Specification

CAS No. 32726-14-0
Molecular Formula C4H9NO3S
Molecular Weight 151.19 g/mol
IUPAC Name 2-amino-3-methylsulfinylpropanoic acid
Standard InChI InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Standard InChI Key ZZLHPCSGGOGHFW-UHFFFAOYSA-N
Isomeric SMILES C[S@](=O)C[C@@H](C(=O)O)N
SMILES CS(=O)CC(C(=O)O)N
Canonical SMILES CS(=O)CC(C(=O)O)N
Melting Point 163 °C

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is an alpha-amino acid derivative characterized by a methylsulfinyl group. Table 1 presents the standard identifiers and nomenclature information for this compound.

Table 1. Chemical Identifiers of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

ParameterInformation
CAS Registry Number32726-14-0
Molecular FormulaC4H9NO3S
Molecular Weight151.19 g/mol
IUPAC Name2-amino-3-methylsulfinylpropanoic acid
Standard InChIInChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Standard InChIKeyZZLHPCSGGOGHFW-UHFFFAOYSA-N
Isomeric SMILESCS@CC@@HN
Canonical SMILESCS(=O)CC(C(=O)O)N

Synonyms and Alternative Names

The compound is recognized by several synonyms in scientific literature:

  • Methiin

  • S-methyl-L-cysteine sulfoxide

  • Kale anemia factor

  • (+)-S-Methyl-L-cysteine-S-oxide

  • (2R)-2-amino-3-[(S)-methylsulfinyl]propanoic acid

  • S-Methylcysteine sulfoxide

Stereochemistry

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) contains two stereogenic centers:

  • The alpha carbon of the amino acid (R configuration)

  • The sulfur atom of the sulfoxide group (S configuration)

This specific stereochemistry is critical for its biological activity, particularly in its role as a nematode attractant where the sulfoxide functionality has been demonstrated to be essential .

Physical and Chemical Properties

Physical Properties

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) exists as a solid at standard temperature and pressure. Its documented physical properties are presented in Table 2.

Table 2. Physical Properties of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)

PropertyValue
Physical StateSolid
Melting Point163 °C
AppearanceNot specified in available data
SolubilitySoluble in water (exact values not available)

Chemical Properties

The compound contains several functional groups that define its chemical reactivity:

  • Carboxylic acid group (-COOH)

  • Primary amine group (-NH2)

  • Sulfoxide group (S=O)

The sulfoxide group is particularly important for its biological activity, as demonstrated in structure-activity relationship studies comparing methiin with structural analogs lacking this functionality .

CategoryInformation
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH319 - Causes serious eye irritation
H315 - Causes skin irritation
H335 - May cause respiratory irritation
Precautionary StatementsP264, P280, P305+P351+P338, P337+P313, P302+P352, P332+P313, P362

These precautionary statements cover washing procedures, protective equipment requirements, and response protocols for eye or skin contact .

Natural Occurrence and Distribution

Presence in Allium Species

L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is one of the principal S-alk(en)yl-L-cysteine sulfoxides found in garlic (Allium sativum L.) and other members of the Allium genus. In garlic, it occurs alongside:

  • Alliin (S-2-propenyl-L-cysteine sulfoxide)

  • Isoalliin (S-trans-1-propenyl-L-cysteine sulfoxide)

These sulfur-containing compounds are stored in the cytoplasm of intact cells and serve as precursors to the volatile compounds responsible for garlic's characteristic odor and flavor when tissues are damaged or processed.

Distribution in Plant Tissues

Research has demonstrated that the distribution of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) within garlic plants varies significantly based on:

  • Plant part (roots, bulbs, false stems, and leaves)

  • Garlic morphotype (flowering plants, scape absent, and semi-bolters)

  • Stage of vegetation (seasonal variations)

A comprehensive study published in the Czech Journal of Food Science examined the content of S-alk(en)yl-L-cysteine sulfoxides, including methiin, in four different parts of six garlic clones representing three basic morphotypes. Samples were collected throughout the growing season (March through July). The study concluded that methiin concentration varied significantly based on plant part, morphotype, and growth stage .

Occurrence in Other Plants

Beyond the Allium genus, L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) has been reported in:

  • Allium ursinum (wild garlic)

  • Brassica oleracea (various cultivars in the cabbage family)

  • Other organisms according to PubChem data

Biological Activities

Role as a Nematode Attractant

One of the most well-documented biological functions of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is its activity as a nematode attractant. A 2020 study published in the Canadian Journal of Chemistry established that methiin effectively attracts:

  • Ditylenchus destructor Thorne (a pathogenic nematode causing rot in garlic bulbs)

  • Caenorhabditis elegans (a model organism in biological research)

The research demonstrated that garlic bulb invasion by these nematodes is linked to the presence of methiin. Through bioassay and quantification experiments, researchers concluded that methiin possesses "sufficient potential to attract D. destructor into A. sativum bulbs." Importantly, comparative studies with structural analogs revealed that the sulfoxide functionality is essential for this attractant activity .

Contribution to Plant Defense Mechanisms

As part of the S-alk(en)yl-L-cysteine sulfoxide family in Allium species, L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) plays a role in the plant's chemical defense system. When plant tissues are damaged:

  • The enzyme alliinase (stored in vacuoles) comes into contact with methiin and other sulfoxides (stored in the cytoplasm)

  • This interaction triggers the production of volatile organosulfur compounds

  • These compounds have antimicrobial and antifungal properties that help protect the damaged plant from pathogens

Biochemical Pathways and Transformations

Enzymatic Reactions

In intact garlic cells, L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) is compartmentalized in the cytoplasm while the enzyme alliinase is stored in vacuoles. When garlic tissue is damaged:

  • Alliinase is released and encounters methiin

  • Enzymatic cleavage occurs at the C-S bond

  • This reaction produces sulfenic acids, which can further react to form various volatile organosulfur compounds

This compartmentalization mechanism allows the plant to rapidly produce defensive compounds only when needed (i.e., when tissue damage occurs) .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Various analytical methods have been employed to detect and quantify L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) in plant materials, including:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

These techniques allow researchers to separate methiin from other compounds in plant extracts and determine its concentration with high precision.

Spectroscopic Methods

Spectroscopic techniques used for structural characterization and identification include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

These methods provide detailed structural information and confirmation of molecular identity.

Research Applications and Future Directions

Agricultural Implications

The discovery of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) as a nematode attractant has significant implications for agricultural research:

  • Understanding the mechanism of nematode attraction to garlic bulbs

  • Development of potential strategies to manage nematode infestations in garlic cultivation

  • Possible applications in crop protection and pest management strategies

The research suggests that controlling methiin levels or blocking nematode chemoreception might provide avenues for protecting garlic crops from destructive nematodes like D. destructor .

Neurobiological Research

The ability of L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) to attract nematodes provides an opportunity to study neuronal systems and chemotaxis mechanisms:

  • Investigation of neuronal pathways involved in chemical sensing

  • Understanding of chemotaxis behavior in nematodes

  • Potential development of model systems for studying neuronal responses to chemical stimuli

As noted in research findings, "Further investigation of methiin will help to elucidate the neuronal system of D. destructor" .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator